molecular formula C19H20N2O4S B1140180 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE CAS No. 101852-89-5

2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE

Cat. No. B1140180
CAS RN: 101852-89-5
M. Wt: 372.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Anilinovinyl)-3-(4-sulfobutyl)benzoxazolium betaine, also known as ABP, is a fluorescent dye that is commonly used in scientific research applications. This compound has gained significant attention due to its unique properties, making it a valuable tool for various fields of study including biochemistry, biophysics, and cell biology.

Mechanism of Action

The mechanism of action of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE involves its interaction with biological molecules such as proteins, lipids, and nucleic acids. 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE binds to these molecules and undergoes a conformational change, resulting in a change in its fluorescence properties. This change in fluorescence can be used to monitor the binding and interaction of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE with the biological molecules of interest.
Biochemical and Physiological Effects
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular processes or alter cell viability. 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE has been used in various in vitro and in vivo studies without any adverse effects.

Advantages and Limitations for Lab Experiments

2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE has several advantages for lab experiments. It is a versatile tool that can be used to study a wide range of biological molecules and processes. It is easy to use and can be incorporated into various experimental protocols. 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE is also compatible with various imaging techniques such as fluorescence microscopy and flow cytometry.
However, there are also limitations to using 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE in lab experiments. It requires specialized equipment and expertise to use effectively. The synthesis of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE can be time-consuming and expensive. The fluorescence properties of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE can also be affected by various factors such as pH, temperature, and the presence of other molecules.

Future Directions

There are several future directions for the use of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE in scientific research. One area of interest is the development of new 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE derivatives with improved fluorescence properties and stability. Another area of interest is the application of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE in the study of protein-ligand interactions and drug discovery. 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE can also be used to study the dynamics of biological processes such as protein folding and cellular signaling.
Conclusion
In conclusion, 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE is a valuable tool for scientific research applications. It has unique properties that make it an ideal tool for imaging and tracking biological molecules and cells. 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE has minimal biochemical and physiological effects and is compatible with various imaging techniques. While there are limitations to using 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE in lab experiments, there are also several future directions for its use in scientific research.

Synthesis Methods

The synthesis method of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE involves the reaction of 2-anilinovinyl and 3-(4-sulfobutyl)benzoxazolium. The reaction is carried out in the presence of a catalyst under controlled conditions. The final product is a yellow-green powder that is water-soluble and stable under physiological conditions.

Scientific Research Applications

2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE is widely used in scientific research applications due to its unique properties. It is a fluorescent dye that emits light in the visible spectrum when excited by light of a specific wavelength. This property makes it an ideal tool for imaging and tracking biological molecules and cells. 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE has been used to study protein-protein interactions, protein-lipid interactions, and protein conformational changes in vitro and in vivo.

properties

CAS RN

101852-89-5

Product Name

2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE

Molecular Formula

C19H20N2O4S

Molecular Weight

372.44

synonyms

2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.